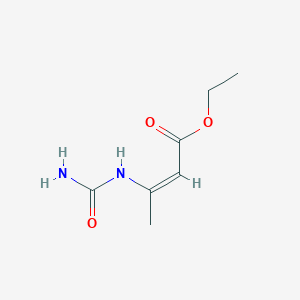
Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) typically involves the reaction of 2-amino-4-chlorophenol with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the esterification process is efficient .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into aminophenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Nitrophenols, Halogenated derivatives
Scientific Research Applications
Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for separation and identification of compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- Phenol, 2-amino-4-chloro-
- Phenol, 2-amino-4-bromo-
- Phenol, 2-amino-4-fluoro-
Comparison: Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) is unique due to the presence of the hydrogen sulfate ester group, which enhances its solubility and reactivity compared to its analogs. The chlorine substituent also imparts distinct electronic properties, influencing its chemical behavior and interactions .
Properties
CAS No. |
22332-20-3 |
|---|---|
Molecular Formula |
C6H6ClNO4S |
Molecular Weight |
223.63 g/mol |
IUPAC Name |
(2-amino-4-chlorophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H6ClNO4S/c7-4-1-2-6(5(8)3-4)12-13(9,10)11/h1-3H,8H2,(H,9,10,11) |
InChI Key |
XHNFLGXQHAGECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


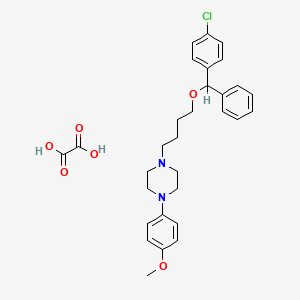
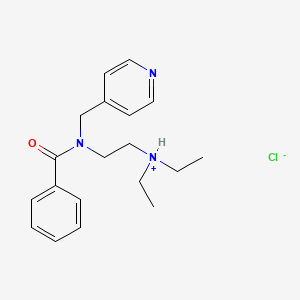
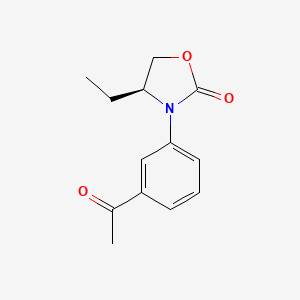


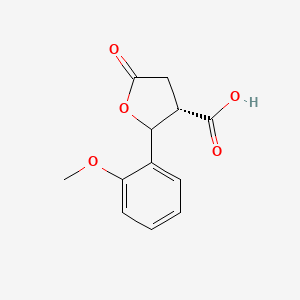


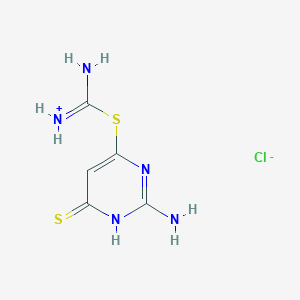
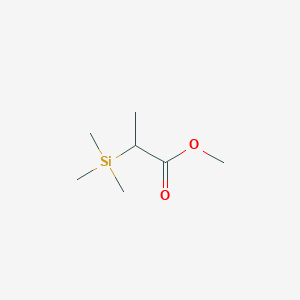
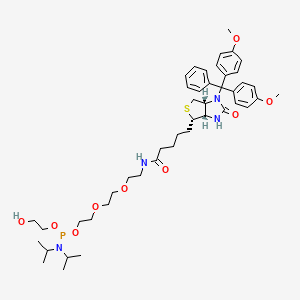
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)

